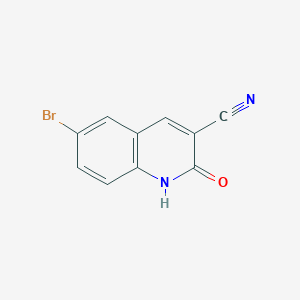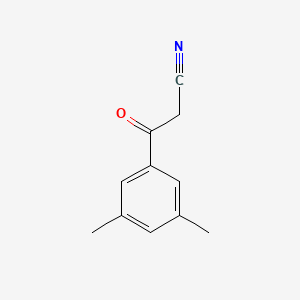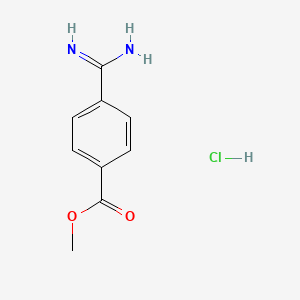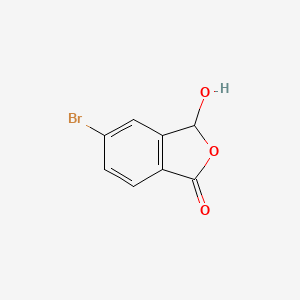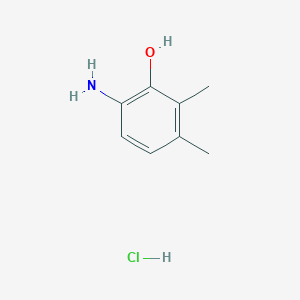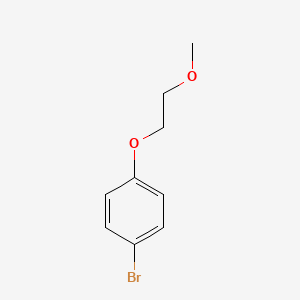
(S)-4-tert-Butyl-2-(2-Pyridyl)oxazolin
Übersicht
Beschreibung
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a chiral oxazoline derivative that has been studied in the context of its ability to form complexes with palladium, as well as its potential applications in asymmetric catalysis and herbicidal activity. The tert-butyl group and the pyridyl substituent on the oxazoline ring influence the steric and electronic properties of the molecule, which in turn affect its reactivity and the selectivity of the reactions it is involved in.
Synthesis Analysis
The synthesis of oxazoline derivatives typically involves cyclization reactions starting from amino alcohols or α-bromoketones. For example, an improved synthesis of a related compound, (S,S)-tert-butylbis(oxazoline), was achieved by reducing (S)-tert-leucine to the corresponding amino alcohol, followed by acylation and cyclization to form the bis(oxazoline) with an overall yield of 72% . Although the specific synthesis of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is not detailed in the provided papers, similar methodologies could be applied, with adjustments for the introduction of the pyridyl group.
Molecular Structure Analysis
The molecular structure of oxazoline derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The steric bulk of the tert-butyl group and the electronic properties of the pyridyl substituent can influence the conformation of the oxazoline ring and the overall geometry of the molecule. X-ray crystallography and NMR studies have been used to determine the structure of related cyclopalladated oxazoline complexes, revealing puckered conformations and specific chiral configurations .
Chemical Reactions Analysis
Oxazoline derivatives are known to undergo cyclopalladation reactions, where a palladium atom is inserted into a carbon-hydrogen bond of the oxazoline ring. The regioselectivity of this reaction can be influenced by the steric and electronic effects of substituents on the oxazoline ring. For instance, (S)-4-tert-butyl-2-phenyl-2-oxazoline undergoes ortho-palladation due to steric promotion of C-H bond activation, leading to the formation of chiral palladium complexes . These complexes can further react to form μ-chloro analogs and phosphane mononuclear derivatives, which are of interest in asymmetric catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline and its derivatives are influenced by the oxazoline ring and the substituents attached to it. The tert-butyl group imparts significant steric bulk, which can affect the solubility and reactivity of the molecule. The pyridyl group can engage in π-π interactions and contribute to the electronic properties of the molecule, which are important in its ability to act as a ligand in metal complexes. The herbicidal activities of related 4-substituted oxazolin-2-ones suggest that these compounds can have significant biological activity, which may also be true for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika
Der Oxazolring, eine Kernstruktur in (S)-4-tert-Butyl-2-(2-Pyridyl)oxazolin, wurde ausgiebig auf seine biologischen Aktivitäten untersucht. Oxazolderivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle Eigenschaften . Forscher haben verschiedene Oxazolderivate synthetisiert und auf ihr Potenzial als antimikrobielle Wirkstoffe gegen häufige Krankheitserreger wie Staphylococcus aureus, Escherichia coli und Candida albicans getestet . Die strukturelle Spezifität von this compound könnte genutzt werden, um neuartige antimikrobielle Verbindungen mit verbesserter Wirksamkeit und reduzierter Resistenz zu entwickeln.
Organische Synthese: Enantioselektive Katalyse
This compound kann als chiraler Ligand in der asymmetrischen Synthese dienen. Seine Anwendung in der enantioselektiven organokatalytischen Reduktion von Ketonen ist besonders bemerkenswert . Das Vorhandensein der Oxazolin- und Pyridylgruppen ermöglicht die Bildung chiraler Alkohole mit guten Ausbeuten und mäßiger bis hoher Enantioselektivität . Diese Anwendung ist entscheidend für die Produktion enantiomerenreiner Pharmazeutika und Feinchemikalien.
Arzneimittelforschung: Tyrosinkinase-Hemmung
Oxazolderivate sind bekannt dafür, eine Rolle bei der Hemmung von Tyrosinkinasen zu spielen, die wichtige Ziele in der Krebstherapie sind . Die einzigartige Struktur von this compound könnte genutzt werden, um selektive Tyrosinkinaseinhibitoren zu entwickeln, die in gezielten Krebsbehandlungen eingesetzt werden können.
Entzündungshemmende und Schmerzstillende Anwendungen
Der Oxazolanteil ist Bestandteil mehrerer entzündungshemmender und schmerzstillender Medikamente . Das Substitutionsschema am Oxazolring ist entscheidend für die Bestimmung der biologischen Aktivität. This compound könnte mit seinen spezifischen Substituenten einen neuen Ansatz zur Modulation von Entzündungsreaktionen und Schmerzempfindungen bieten.
Entwicklung von Antidiabetika
Oxazolverbindungen wurden aufgrund ihrer Fähigkeit, den Glukosestoffwechsel zu modulieren, in Antidiabetika integriert . Die Strukturmerkmale von this compound könnten bei der Entwicklung neuer Antidiabetika hilfreich sein, die eine bessere Kontrolle des Blutzuckerspiegels mit weniger Nebenwirkungen bieten.
Antioxidative Eigenschaften
Oxazole haben sich als Antioxidantien gezeigt, das sind Verbindungen, die Zellen vor Schäden schützen können, die durch freie Radikale verursacht werden . Die antioxidativen Eigenschaften von this compound könnten untersucht werden, um schützende Mittel gegen oxidativen Stress-bedingte Krankheiten zu entwickeln.
Safety and Hazards
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Zukünftige Richtungen
While specific future directions for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline are not mentioned in the search results, it’s worth noting that oxazoline compounds are often used as ligands in various catalytic reactions . This suggests potential applications in the development of new catalysts and synthetic methodologies.
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAIDZRVWJBEG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117408-98-7 | |
| Record name | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline play in the described palladium-catalyzed reactions?
A1: (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, often abbreviated as (S)-t-BuPyOx, functions as a chiral ligand in the palladium-catalyzed conjugate additions of arylboronic acids to β-aryl, β,β-disubstituted enones [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



